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Compound of Interest

Compound Name: L-Serine-2-13C

Cat. No.: B109941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of L-Serine-2-13C
in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. It covers core concepts,

detailed experimental protocols, data presentation, and visualizations to facilitate the

integration of this powerful isotopic labeling strategy into research and drug development

workflows. L-Serine, a crucial amino acid in cellular metabolism and protein structure, when

labeled with 13C at the Cα position, becomes a versatile probe for investigating protein

structure, dynamics, and interactions at an atomic level.

Core Applications of L-Serine-2-13C in Biomolecular
NMR
The strategic incorporation of L-Serine-2-13C offers several advantages in biomolecular NMR

studies:

Spectral Simplification and Resonance Assignment: Selective labeling of serine residues

simplifies complex NMR spectra of large proteins, aiding in the unambiguous assignment of

backbone and sidechain resonances.

Probing Protein Structure and Dynamics: The 13C nucleus is sensitive to its local chemical

environment and motions. By monitoring the chemical shifts and relaxation properties of L-
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Serine-2-13C, researchers can gain insights into protein secondary structure, conformational

changes, and dynamics on a wide range of timescales.[1]

Investigating Protein-Ligand Interactions: L-Serine-2-13C can serve as a sensitive reporter

on ligand binding events. Chemical shift perturbations of the labeled serine residues upon

ligand titration can be used to map binding sites and determine binding affinities.[2][3][4][5]

Metabolic Flux Analysis: As a key metabolic intermediate, tracing the flow of the 13C label

from L-serine through various metabolic pathways provides valuable information on cellular

metabolism and enzyme kinetics.

Studying Post-Translational Modifications: Serine residues are common sites for post-

translational modifications (PTMs) such as phosphorylation. L-Serine-2-13C labeling can be

a powerful tool to study the structural and dynamic consequences of these modifications.

Data Presentation: Quantitative NMR Parameters
Quantitative data derived from NMR experiments utilizing L-Serine-2-13C are crucial for

detailed analysis. The following tables provide reference values and illustrative examples.

Table 1: Typical 1H and 13C Chemical Shifts for L-Serine

This table provides typical chemical shift ranges for the backbone and sidechain atoms of L-

serine residues in peptides and proteins. These values can serve as a starting point for

resonance assignment.

Atom Chemical Shift (ppm)

Hα 4.30 - 4.70

Hβ2, Hβ3 3.70 - 4.00

Cα 55.0 - 60.0

Cβ 61.0 - 65.0

C' 171.0 - 175.0

Data sourced from publicly available databases and typical values observed in protein NMR.
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Table 2: Illustrative Example of Chemical Shift Perturbations (CSPs) upon Ligand Binding

This table demonstrates how chemical shift perturbations of L-Serine-2-13C labeled residues

can be used to identify the binding interface of a protein upon interaction with a ligand. The

magnitude of the CSP is indicative of the proximity of the residue to the binding site.

Serine Residue Number Δδ 13Cα (ppm) - Unbound vs. Bound

24 0.05

58 0.42

65 0.68

91 0.11

112 0.55

This is a representative dataset to illustrate the application. Actual values will vary depending

on the protein-ligand system.

Table 3: Representative 13C Relaxation Parameters for Studying Protein Dynamics

This table shows an example of how 13C relaxation data for L-Serine-2-13C can be used to

probe protein dynamics. T1, T2, and NOE values provide information on motions on different

timescales.

Serine Residue
Number

T1 (s) T2 (ms) {1H}-13C NOE

15 1.25 85 0.78

43 (in a flexible loop) 0.95 50 0.62

77 (in a rigid helix) 1.35 95 0.85

This is a representative dataset. Experimental conditions and protein characteristics will

influence these values.
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Experimental Protocols
This section provides detailed methodologies for key experiments involving L-Serine-2-13C.

Protocol 1: Protein Expression and Labeling with L-
Serine-2-13C in E. coli
This protocol outlines the steps for producing a protein with selectively labeled serine residues

using L-Serine-2-13C in an E. coli expression system.

1. Materials:

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene

of interest.

M9 minimal medium components.

L-Serine-2-13C (Cambridge Isotope Laboratories, Inc. or equivalent).

Unlabeled amino acid kit (for all other amino acids to suppress scrambling).

IPTG (Isopropyl β-D-1-thiogalactopyranoside).

2. Procedure:

Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli

strain. Grow overnight at 37°C with shaking.

Minimal Medium Preparation: Prepare 1 L of M9 minimal medium. After autoclaving and

cooling, add sterile solutions of MgSO4, CaCl2, and a vitamin solution.

Inoculation: Inoculate the 1 L of M9 medium with the overnight starter culture to an initial

OD600 of ~0.1.

Growth: Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

Induction Preparation: Just before induction, prepare the labeling media. To 100 mL of M9

medium, add the complete mixture of unlabeled amino acids (except serine) to a final
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concentration of 100 mg/L for each. Add L-Serine-2-13C to a final concentration of 200

mg/L.

Induction: Pellet the 1 L cell culture by centrifugation (5000 x g, 10 min, 4°C). Resuspend the

cell pellet in the 100 mL of pre-warmed labeling medium. Add IPTG to a final concentration of

0.5-1 mM to induce protein expression.

Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours

with shaking.

Harvesting: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be

stored at -80°C until purification.

Protein Purification: Purify the labeled protein using standard chromatography techniques

(e.g., affinity, ion-exchange, and size-exclusion chromatography).

NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., 20

mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D2O. Concentrate the

protein to the desired concentration (typically 0.1-1 mM).

Note on Metabolic Scrambling: It is important to be aware that metabolic pathways in E. coli

can convert serine into other amino acids, such as glycine and cysteine. This can lead to the

"scrambling" of the 13C label to other residue types. Adding a mixture of all other unlabeled

amino acids just before induction helps to suppress this scrambling and ensure serine-specific

labeling.

Protocol 2: 2D 1H-13C HSQC NMR Experiment
The 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment is the primary

method for observing the correlation between the 1H and 13C nuclei in L-Serine-2-13C labeled

proteins.

1. Spectrometer Setup:

Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal

sensitivity.

Tune and match the probe for both 1H and 13C frequencies.
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2. Acquisition Parameters (Example for a 600 MHz spectrometer):

Pulse Program: A standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi

on Bruker instruments).

Temperature: 298 K (25°C), or the temperature at which the protein is most stable.

Spectral Widths:

sw (1H dimension): 12-16 ppm, centered around 4.7 ppm (water resonance).

sw (13C dimension): 30-40 ppm, centered around 58 ppm (the expected Cα region for

serine).

Number of Points:

td (1H dimension): 2048.

td (13C dimension): 256-512.

Number of Scans (ns): 16-64 per increment, depending on the sample concentration.

Relaxation Delay (d1): 1.0-1.5 seconds.

1J(CH) Coupling Constant: Set to ~145 Hz.

3. Data Processing:

Apply a squared sine-bell window function in both dimensions.

Zero-fill the data to at least double the number of acquired points in the indirect dimension.

Perform Fourier transformation.

Phase the spectrum carefully in both dimensions.

Reference the spectrum using an internal or external standard.
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Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways

and workflows relevant to the application of L-Serine-2-13C in biomolecular NMR.

Glycolysis Phosphorylated Pathway of Serine Biosynthesis

3-Phosphoglycerate 3-Phosphoglycerate
Dehydrogenase

NAD+ -> NADH Phosphohydroxypyruvate Phosphoserine
Aminotransferase

Glutamate -> α-Ketoglutarate Phosphoserine Phosphoserine
Phosphatase

H2O -> Pi L-Serine

Click to download full resolution via product page

Phosphorylated Pathway of L-Serine Biosynthesis.
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Experimental Workflow for NMR Studies Using L-Serine-2-13C.
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This comprehensive guide provides a solid foundation for researchers and professionals to

effectively utilize L-Serine-2-13C as a powerful tool in biomolecular NMR. The detailed

protocols and illustrative data serve as a practical resource for experimental design and data

interpretation, ultimately advancing our understanding of protein structure, function, and

interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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